Maltoheptaose - 34620-78-5

Maltoheptaose

Catalog Number: EVT-291853
CAS Number: 34620-78-5
Molecular Formula: C42H72O36
Molecular Weight: 1153.0 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Maltoheptaose is a linear oligosaccharide composed of seven α-D-glucose units linked by α(1→4) glycosidic bonds. [, , ] It is naturally occurring and can be derived from starch hydrolysis. [, , ] Maltoheptaose serves as a crucial substrate and intermediate in various enzymatic reactions, particularly those involving starch metabolism. [, , , ]

Maltohexaose

Compound Description: Maltohexaose (G6) is a linear oligosaccharide composed of six glucose units linked by α(1→4) glycosidic bonds. [] It serves as a substrate for enzymes like cyclodextrin glycosyltransferase (CGTase), playing a crucial role in understanding cyclodextrin size specificity. []

Relevance: Maltohexaose is structurally very similar to maltoheptaose, differing only by one glucose unit. [] Both are utilized in studies concerning CGTase activity and its role in forming cyclodextrins of specific sizes. []

Maltopentaose

Compound Description: Maltopentaose is a linear oligosaccharide containing five glucose units linked by α(1→4) glycosidic bonds. It acts as a substrate for α-amylase enzymes, and its hydrolysis rate is useful in determining enzyme activity. []

Relevance: Similar to maltoheptaose, maltopentaose is a linear oligosaccharide composed of glucose units. [] It is frequently used in studies comparing the substrate specificity and kinetics of α-amylase enzymes. []

Maltotetraose

Compound Description: Maltotetraose comprises four glucose units linked linearly through α(1→4) glycosidic bonds. Like other maltooligosaccharides, it serves as a substrate for α-amylase and is analyzed in studies evaluating enzyme kinetics. []

Relevance: Maltotetraose belongs to the same class of linear glucose oligomers as maltoheptaose. [] Research often involves comparing its hydrolysis rate with other maltooligosaccharides to understand the action pattern and substrate preferences of α-amylase enzymes. []

Maltotriose

Compound Description: Composed of three glucose units linked by α(1→4) glycosidic bonds, maltotriose represents the shortest maltooligosaccharide recognized as a primer for enzymatic polymerization by enzymes like potato phosphorylase. []

Relevance: Maltotriose, similar to maltoheptaose, serves as both a substrate and a primer for certain enzymes involved in polyglucan synthesis. [] Its shorter length provides insights into the minimum structural requirements for enzymatic recognition and activity. []

α-D-glucose 1-phosphate (Glucose-1-P)

Compound Description: Glucose-1-P is a sugar phosphate and an essential substrate for glycogen phosphorylase. [] It is the monomeric building block used in the enzymatic synthesis of amylose, with maltooligosaccharides like maltoheptaose acting as primers. []

Relevance: Glucose-1-P is a key component in reactions involving the synthesis of amylose, particularly in conjunction with maltoheptaose as a primer in enzymatic polymerization reactions facilitated by enzymes like potato phosphorylase. []

β-Cyclodextrin

Compound Description: β-Cyclodextrin is a cyclic oligosaccharide composed of seven glucose units linked by α(1→4) glycosidic bonds, forming a truncated cone-shaped structure. [] It is a product of the enzymatic activity of CGTase and is known to interact with the starch-binding domain of enzymes like Aspergillus glucoamylase. []

Relevance: β-Cyclodextrin represents the cyclic counterpart of maltoheptaose, both sharing the same number of glucose units. [, ] Studying their interactions with enzymes like CGTase and glucoamylase provides insights into enzyme specificity for linear versus cyclic substrates. [, ]

α-Cyclodextrin

Compound Description: α-Cyclodextrin, consisting of six glucose units in a cyclic arrangement linked by α(1→4) glycosidic bonds, is another product of CGTase activity. [] Like β-Cyclodextrin, it aids in understanding the structural basis of cyclodextrin size specificity in enzymes. []

Relevance: α-Cyclodextrin, structurally similar to β-Cyclodextrin but with one less glucose unit, serves as a comparative molecule to maltoheptaose in studies concerning the substrate and product specificity of CGTase and its ability to form cyclodextrins of distinct sizes. []

Polyglucosan

Compound Description: Polyglucosan refers to a group of poorly soluble glucose polymers that can accumulate in tissues and cause various diseases. [] The HOIL-1 enzyme plays a crucial role in preventing polyglucosan accumulation by potentially targeting unbranched glucosaccharides for degradation. []

Relevance: The research on HOIL-1 and polyglucosan accumulation indirectly relates to maltoheptaose by highlighting the importance of enzyme activity in regulating the fate of linear glucose polymers. [] Understanding how enzymes process maltooligosaccharides like maltoheptaose can offer insights into preventing the buildup of potentially harmful polyglucosan. []

Amylose

Compound Description: Amylose is a linear polysaccharide composed of glucose units linked by α(1→4) glycosidic bonds. [] It is a major component of starch and serves as a substrate for enzymes like α-amylase and glucoamylase. [, ] It also plays a critical role in various chemoenzymatic syntheses, often utilizing maltoheptaose as a primer for its elongation. [, ]

Relevance: Amylose represents the polymeric form of maltoheptaose, both composed solely of α(1→4) linked glucose units. [, ] Numerous studies utilize maltoheptaose as a starting point for the enzymatic synthesis and modification of amylose chains. [, ]

Glycogen

Compound Description: Glycogen is a highly branched polysaccharide of glucose that serves as the primary energy storage form in animals and fungi. [] Similar to amylopectin, it consists of α(1→4) linked glucose chains with α(1→6) linked branches. [] It plays a vital role in energy metabolism and is a substrate for enzymes like glycogen phosphorylase. []

Relevance: Although structurally more complex due to its branching pattern, glycogen shares the core structural feature of α(1→4) linked glucose units with maltoheptaose. [] Research often compares and contrasts enzymes that act on glycogen and linear maltooligosaccharides to elucidate the structural features influencing enzyme specificity. []

Maltoheptaonolactone

Compound Description: Maltoheptaonolactone is a derivative of maltoheptaose formed through the oxidation of the reducing end glucose unit, resulting in a lactone ring. [] This compound is a key intermediate in the synthesis of trifunctional primers for enzymatic polymerization. []

Relevance: Maltoheptaonolactone represents a chemically modified form of maltoheptaose, enabling its conjugation with amine-containing molecules to generate primers for controlled polyglucan synthesis. []

Source and Classification

Maltoheptaose is primarily sourced from starch, which is a polysaccharide composed of numerous glucose units. The classification of maltoheptaose within the broader category of maltodextrins is based on its degree of polymerization. Maltodextrins are typically produced through enzymatic or acidic hydrolysis of starch, resulting in oligosaccharides with varying chain lengths. Maltoheptaose falls under the category of short-chain carbohydrates, which are known for their solubility and sweet taste.

Synthesis Analysis

The synthesis of maltoheptaose can be achieved through various methods, with enzymatic synthesis gaining prominence due to its efficiency and specificity. A notable approach involves a one-pot cascade reaction starting from soluble starch:

  1. Enzymatic Cascade Reaction: This method utilizes two enzymes:
    • Cyclodextrin glucotransferase from Gracilibacillus alcaliphilus for transglycosylation.
    • Cyclomaltodextrinase from Bacillus sphaericus for ring-opening reactions.
    The optimal conditions for this synthesis were found to be at a temperature of 30 °C and a pH of 7.0, with calcium ions enhancing the production yield. The reaction converted 30 g/L of soluble starch into 5.4 g/L of maltoheptaose within one hour, achieving a conversion rate of 16% .
  2. Sequential Infiltration Synthesis: Another method involves sequential infiltration synthesis where trimethyl aluminum and water are infiltrated into maltoheptaose films. This process requires careful control over parameters such as temperature and precursor exposure time to optimize the infiltration depth and alumina content .
Molecular Structure Analysis

Maltoheptaose has a molecular formula of C42H70O35C_{42}H_{70}O_{35} and a molecular weight of approximately 1,020 g/mol. Its structure consists of seven glucose units connected predominantly through α-1,4-glycosidic linkages, which confer both solubility and digestibility characteristics typical of maltodextrins.

The molecular structure can be represented as follows:

Chemical Reactions Analysis

Maltoheptaose participates in various chemical reactions primarily due to its hydroxyl functional groups. Key reactions include:

  • Hydrolysis: Under acidic or enzymatic conditions, maltoheptaose can undergo hydrolysis to yield glucose or shorter oligosaccharides.
  • Esterification: Maltoheptaose can react with fatty acids to form maltoheptaose fatty acid esters, which have applications in food and cosmetic formulations .
  • Maillard Reaction: When heated with reducing sugars or amino acids, maltoheptaose can participate in the Maillard reaction, contributing to browning and flavor development in food products.
Mechanism of Action

The mechanism by which maltoheptaose exerts its effects largely depends on its application context:

  • In Food Applications: Maltoheptaose acts as a sweetener and thickening agent due to its solubility and ability to form gels.
  • In Pharmaceutical Formulations: It serves as a stabilizer or bulking agent in drug delivery systems, enhancing the bioavailability of active ingredients.
  • Enzymatic Hydrolysis: The action of specific enzymes on maltoheptaose results in the release of glucose units, which can then be utilized by microorganisms or absorbed by humans for energy.
Physical and Chemical Properties Analysis

Maltoheptaose exhibits several notable physical and chemical properties:

  • Solubility: Highly soluble in water due to its small size and hydroxyl groups.
  • Sweetness: It has a mild sweet taste, making it suitable for use in food products.
  • Hygroscopicity: Maltoheptaose can absorb moisture from the environment, which may affect its storage stability.
  • Thermal Stability: It shows stability under moderate heating but may undergo degradation at high temperatures.
Applications

Maltoheptaose finds extensive application across various fields:

  1. Food Industry: Used as a sweetener, thickener, and stabilizer in processed foods.
  2. Cosmetics: Acts as a humectant in skin care products due to its moisture-retaining properties.
  3. Pharmaceuticals: Utilized as an excipient in drug formulations to enhance stability and bioavailability.
  4. Biotechnology: Serves as a substrate for fermentation processes aimed at producing biofuels or other bioproducts.

Properties

CAS Number

34620-78-5

Product Name

Maltoheptaose

IUPAC Name

2-[6-[6-[6-[6-[4,5-dihydroxy-2-(hydroxymethyl)-6-[4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol

Molecular Formula

C42H72O36

Molecular Weight

1153.0 g/mol

InChI

InChI=1S/C42H72O36/c43-1-8-15(50)16(51)24(59)37(67-8)74-31-10(3-45)69-39(26(61)18(31)53)76-33-12(5-47)71-41(28(63)20(33)55)78-35-14(7-49)72-42(29(64)22(35)57)77-34-13(6-48)70-40(27(62)21(34)56)75-32-11(4-46)68-38(25(60)19(32)54)73-30-9(2-44)66-36(65)23(58)17(30)52/h8-65H,1-7H2

InChI Key

BNABBHGYYMZMOA-UHFFFAOYSA-N

SMILES

C(C1C(C(C(C(O1)OC2C(OC(C(C2O)O)OC3C(OC(C(C3O)O)OC4C(OC(C(C4O)O)OC5C(OC(C(C5O)O)OC6C(OC(C(C6O)O)OC7C(OC(C(C7O)O)O)CO)CO)CO)CO)CO)CO)O)O)O)O

Synonyms

O-α-D-glucopyranosyl-(1-4)-O-α-D-glucopyranosyl-(1-4)-O-α-D-glucopyranosyl-(1-4)-O-α-D-glucopyranosyl-(1-4)-O-α-D-glucopyranosyl-(1-4)-O-α-D-glucopyranosyl-(1-4)-D-glucose; Amyloheptaose; Maltohexaose DP7;

Canonical SMILES

C(C1C(C(C(C(O1)OC2C(OC(C(C2O)O)OC3C(OC(C(C3O)O)OC4C(OC(C(C4O)O)OC5C(OC(C(C5O)O)OC6C(OC(C(C6O)O)OC7C(OC(C(C7O)O)O)CO)CO)CO)CO)CO)CO)O)O)O)O

Isomeric SMILES

C(C1[C@H]([C@@H](C([C@H](O1)O[C@H]2[C@@H](C([C@H](OC2CO)O[C@H]3[C@@H](C([C@H](OC3CO)O[C@H]4[C@@H](C([C@H](OC4CO)O[C@H]5[C@@H](C([C@H](OC5CO)O[C@H]6[C@@H](C([C@H](OC6CO)O[C@H]7[C@@H](C(C(OC7CO)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O

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